molecular formula C13H12S B7779595 3-(3-Methylphenyl)thiophenol

3-(3-Methylphenyl)thiophenol

Cat. No.: B7779595
M. Wt: 200.30 g/mol
InChI Key: RHFPUOMMHRDGBM-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)thiophenol is an organic compound with the molecular formula C13H12S It is a derivative of thiophenol, where the phenyl ring is substituted with a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 3-methylbromobenzene with thiourea, followed by hydrolysis to yield the desired thiophenol derivative. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-methylphenylboronic acid reacts with a thiophenol derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of palladium-catalyzed reactions is favored due to their high yield and selectivity. Additionally, the reaction conditions are optimized to ensure minimal by-products and waste, making the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-(3-Methylphenyl)thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, lacking the methyl substitution.

    4-Methylthiophenol: A similar compound with the methyl group at the para position.

    2-Methylthiophenol: A similar compound with the methyl group at the ortho position.

Uniqueness

3-(3-Methylphenyl)thiophenol is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity .

Properties

IUPAC Name

3-(3-methylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFPUOMMHRDGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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